
2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)propanamide
説明
2-(4-tert-Butylphenoxy)-N-(4-fluorophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to a phenoxy ring and a fluorophenyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)propanamide typically involves the following steps:
Formation of 4-tert-butylphenol: This can be achieved through the acid-catalyzed alkylation of phenol with isobutene.
Synthesis of 4-tert-butylphenoxy compound: The 4-tert-butylphenol is then reacted with an appropriate halogenated compound to form the 4-tert-butylphenoxy derivative.
Amidation Reaction: The 4-tert-butylphenoxy derivative is then reacted with 4-fluoroaniline under suitable conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Substitution: The phenoxy and fluorophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or nucleophiles.
Major Products:
Oxidation: Hydroperoxides or alcohols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-tert-Butylphenoxy)-N-(4-fluorophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and resins.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity to these targets, while the tert-butyl group provides steric hindrance, influencing its overall activity. The compound may modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
4-tert-Butylphenol: Shares the tert-butylphenol moiety but lacks the amide and fluorophenyl groups.
4-Fluoroaniline: Contains the fluorophenyl group but lacks the tert-butylphenoxy and amide groups.
Uniqueness: 2-(4-tert-Butylphenoxy)-N-(4-fluorophenyl)propanamide is unique due to the combination of the tert-butylphenoxy and fluorophenyl groups attached to the propanamide backbone. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-13(18(22)21-16-9-7-15(20)8-10-16)23-17-11-5-14(6-12-17)19(2,3)4/h5-13H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCXITZUXBRBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


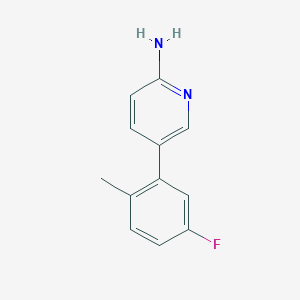
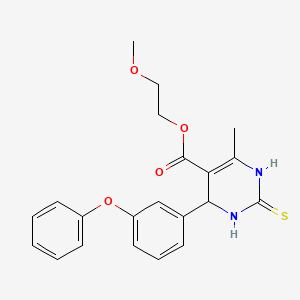
![ethyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4052806.png)
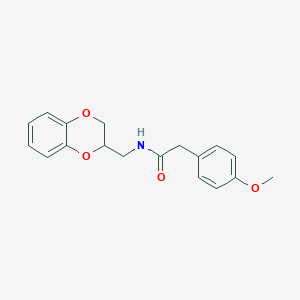
![5-bromo-N-[2-(butan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4052832.png)

![5-ALLYL-3-(SEC-BUTYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4052843.png)
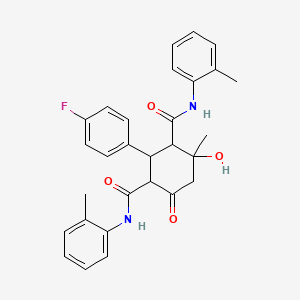


![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]propanamide](/img/structure/B4052873.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4052877.png)
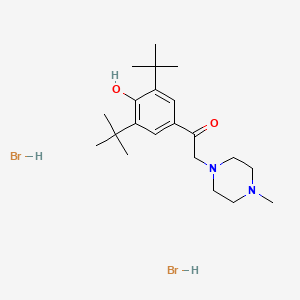
![METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE](/img/structure/B4052885.png)
